![molecular formula C10H16N2O2 B2507904 rac-[(2R,3S)-2-(1-methyl-1H-pyrazol-4-yl)oxan-3-yl]methanol, trans CAS No. 2031242-04-1](/img/structure/B2507904.png)
rac-[(2R,3S)-2-(1-methyl-1H-pyrazol-4-yl)oxan-3-yl]methanol, trans
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Description
Rac-[(2R,3S)-2-(1-methyl-1H-pyrazol-4-yl)oxan-3-yl]methanol, trans, commonly known as trans-PT141, is a synthetic peptide that has been extensively researched for its potential therapeutic applications in various fields, including neuroscience, endocrinology, and sexual medicine.
Scientific Research Applications
Enzymatic Kinetic Resolution
The compound has been used in enzymatic kinetic resolution studies. For instance, lipase B from Candida antarctica has been employed in the kinetic resolution of trans-2-(1-pyrazolyl)cyclohexan-1-ol, leading to enantiomerically pure products (Barz, Thiel, & Herdtweck, 1996).
Synthesis of α-Tocopherol and α-Tocotrienol
This compound is instrumental in the synthesis of significant biochemicals. For example, its derivatives have been used in the syntheses of α-tocopherol and α-tocotrienol, variants of vitamin E, highlighting its role in creating biologically active compounds (Scott, Bizzarro, Parrish, & Saucy, 1976).
Planar Chiral Bidentate Complexes
Research has also explored its application in synthesizing planar chiral bidentate complexes, which have potential uses in various chemical reactions and as catalysts (Baker, Radzey, Lucas, & Turner, 2012).
Pyrazole and Pyridine Derivative Synthesis
The compound contributes to the synthesis of pyrazole and pyridine derivatives, which are crucial in developing new pharmaceuticals and materials (Gloria Sairem et al., 2012).
Lipase-Catalyzed Methanolysis
Its application extends to lipase-catalyzed methanolysis, which is a critical process in synthesizing optically pure regioisomers for various pharmaceutical applications (Jou-yan Kao & Tsai, 2016).
Anticancer and Antimicrobial Applications
It serves as a precursor in synthesizing novel heterocyclic compounds with potential anticancer and antimicrobial activities, further demonstrating its significance in medicinal chemistry (Katariya, Vennapu, & Shah, 2021).
properties
IUPAC Name |
[(2R,3S)-2-(1-methylpyrazol-4-yl)oxan-3-yl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2/c1-12-6-9(5-11-12)10-8(7-13)3-2-4-14-10/h5-6,8,10,13H,2-4,7H2,1H3/t8-,10+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTSXULFRRSPVJI-WCBMZHEXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2C(CCCO2)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C=N1)[C@H]2[C@@H](CCCO2)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[(2R,3S)-2-(1-Methylpyrazol-4-yl)oxan-3-yl]methanol |
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